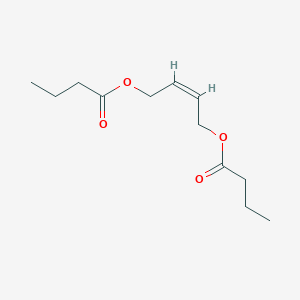

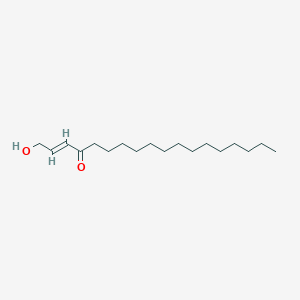

cis-1,4-Dibutyryloxy-2-butene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Organic Synthesis Intermediate

cis-1,4-Dibutyryloxy-2-butene: serves as an essential intermediate in organic synthesis. Researchers use it to create more complex molecules by introducing functional groups or modifying existing structures. Its acetoxy and butyryloxy groups make it versatile for various chemical transformations .

Study of Isomerization and Hydrogenation Reactions

This compound plays a crucial role in studying isomerization versus hydrogenation and hydrogenolysis reactions. Researchers use it as a probe to investigate these processes. For instance, it can help elucidate the mechanisms involved in these chemical transformations. Understanding these reactions is vital for designing efficient catalytic processes .

Cyclodehydration Reactions

Researchers have found that cis-1,4-Dibutyryloxy-2-butene can efficiently undergo cyclodehydration reactions. When combined with active methylene compounds, it forms 2-vinyl-2,3-dihydrofurans. These reactions yield good to high yields of the desired products. Such findings contribute to the development of novel synthetic routes and the design of functional molecules .

Proteomics Research

In proteomics research, this compound serves as a biochemical tool. Scientists use it to explore protein interactions, modifications, and functions. By incorporating cis-1,4-Dibutyryloxy-2-butene into their experiments, they gain insights into cellular processes and protein behavior .

Drug Development

While not directly used in drug formulations, understanding the reactivity and behavior of cis-1,4-Dibutyryloxy-2-butene can inform drug development. Medicinal chemists study similar compounds to optimize drug candidates, enhance bioavailability, and improve pharmacokinetics. Insights from related molecules can guide the design of more effective pharmaceuticals .

Materials Science

Researchers exploring novel materials may find applications for this compound. Its unique structure and functional groups could contribute to the development of polymers, coatings, or other materials with specific properties. Investigating its reactivity and compatibility with other compounds may lead to innovative materials for various industries .

Safety and Hazards

The safety data sheet for a related compound, cis-1,4-Dibenzyloxy-2-butene, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name |

[(Z)-4-butanoyloxybut-2-enyl] butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c1-3-7-11(13)15-9-5-6-10-16-12(14)8-4-2/h5-6H,3-4,7-10H2,1-2H3/b6-5- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGJKSGMVEHGEKF-WAYWQWQTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCC=CCOC(=O)CCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)OC/C=C\COC(=O)CCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-1,4-Dibutyryloxy-2-butene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B131653.png)

![(betaS)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-benzyloxy-benzenepropanoic Acid Methyl Ester](/img/structure/B131694.png)

![methyl (1S,3aS,3bS,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxylate](/img/structure/B131703.png)